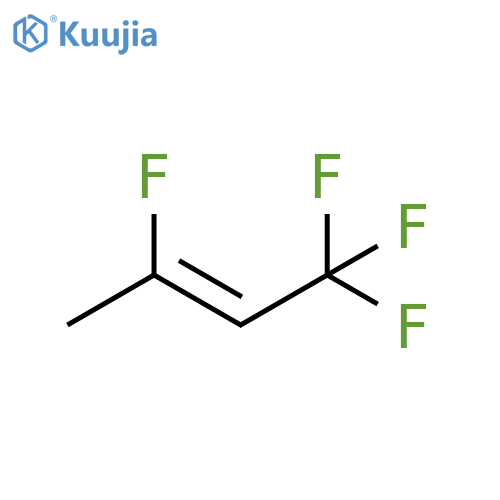Cas no 791616-87-0 (2-Butene,1,1,1,3-tetrafluoro-, (2E)-)

791616-87-0 structure
商品名:2-Butene,1,1,1,3-tetrafluoro-, (2E)-
2-Butene,1,1,1,3-tetrafluoro-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Butene,1,1,1,3-tetrafluoro-, (2E)-
- E-2,4,4,4-TETRAFLUORO-2-BUTENE
- E-1,3,3,3-TETRAFLUORO-2-BUTENE
- (E)-2,4,4,4-Tetrafluoro-2-butene; 98%
- (E)-2,4,4,4-TETRAFLUORO-2-BUTENE
- VSPVOSOCAZPIJQ-NSCUHMNNSA-N
- MFCD07784202
- SCHEMBL26696
- trans-1,1,1,3-tetrafluorobut-2-ene
- (E)-1,1,1,3-Tetrafluorobut-2-ene
- (E)-1,1,1,3-Tetrafluoro-2-butene
- 791616-87-0
- MFCD07784203
- AKOS025310472
- SCHEMBL26697
-
- MDL: MFCD07784202
- インチ: InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+
- InChIKey: VSPVOSOCAZPIJQ-NSCUHMNNSA-N
- ほほえんだ: CC(=CC(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 128.02500
- どういたいしつりょう: 128.025
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- ふってん: 16-18
- PSA: 0.00000
- LogP: 2.42200
2-Butene,1,1,1,3-tetrafluoro-, (2E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB229257-25 g |
(E)-2,4,4,4-Tetrafluoro-2-butene; 98% |
791616-87-0 | 25g |
€837.50 | 2022-06-11 | ||
| abcr | AB229257-5 g |
(E)-2,4,4,4-Tetrafluoro-2-butene; 98% |
791616-87-0 | 5g |
€387.50 | 2022-06-11 | ||
| abcr | AB229257-25g |
(E)-2,4,4,4-Tetrafluoro-2-butene, 98%; . |
791616-87-0 | 98% | 25g |
€926.90 | 2024-06-12 | |
| Apollo Scientific | PC2061-5g |
(E)-1,1,1,3-Tetrafluorobut-2-ene |
791616-87-0 | 98% | 5g |
£378.00 | 2025-02-21 | |
| Apollo Scientific | PC2061-25g |
(E)-1,1,1,3-Tetrafluorobut-2-ene |
791616-87-0 | 98% | 25g |
£713.00 | 2025-02-21 | |
| abcr | AB229257-5g |
(E)-2,4,4,4-Tetrafluoro-2-butene, 98%; . |
791616-87-0 | 98% | 5g |
€437.90 | 2024-06-12 |
2-Butene,1,1,1,3-tetrafluoro-, (2E)- 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
791616-87-0 (2-Butene,1,1,1,3-tetrafluoro-, (2E)-) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:791616-87-0)2-Butene,1,1,1,3-tetrafluoro-, (2E)-

清らかである:99%/99%
はかる:5g/25g
価格 ($):259.0/549.0